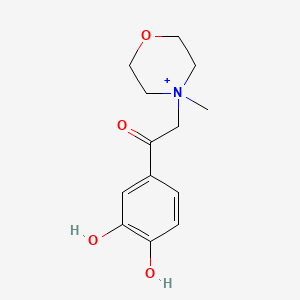
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- is a complex organic compound that features a morpholine ring substituted with a 3,4-dihydroxyphenyl group and a 2-oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- typically involves the reaction of morpholine with 3,4-dihydroxybenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions typically require specific conditions, such as controlled pH and temperature, to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine, involved in various metabolic pathways.
Catechins: Natural polyphenolic compounds with antioxidant properties.
Uniqueness
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it combines the properties of a morpholine ring with a 3,4-dihydroxyphenyl group, making it a versatile molecule for various applications .
Propiedades
Número CAS |
7460-51-7 |
|---|---|
Fórmula molecular |
C13H18NO4+ |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-(4-methylmorpholin-4-ium-4-yl)ethanone |
InChI |
InChI=1S/C13H17NO4/c1-14(4-6-18-7-5-14)9-13(17)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3,(H-,15,16,17)/p+1 |
Clave InChI |
MUHQPDBKDZYKFP-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1(CCOCC1)CC(=O)C2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


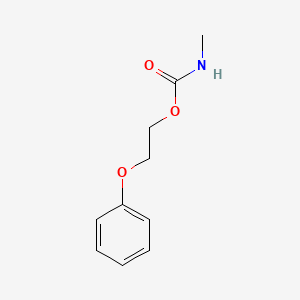
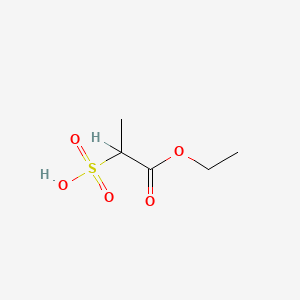
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
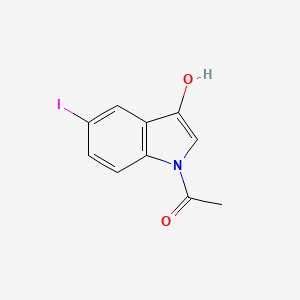
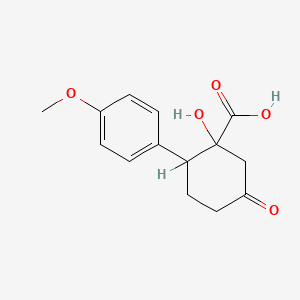
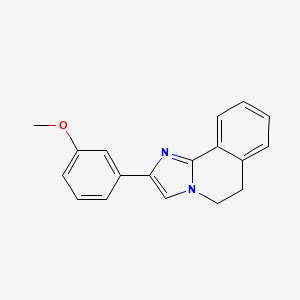
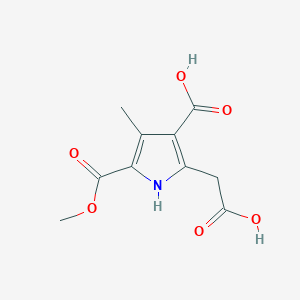
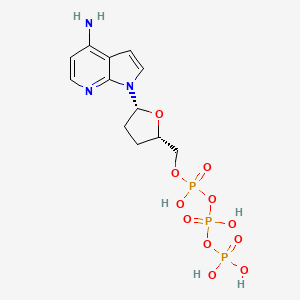
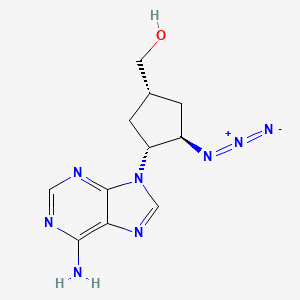
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
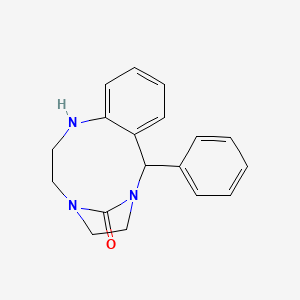
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)


